molecular formula C19H14FNO3 B14091048 1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14091048
M. Wt: 323.3 g/mol
InChI Key: LGQROYYGOSSWDF-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fluorophenyl group and a chromeno-pyrrole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One common method includes the reaction of an aryl aldehyde, a primary amine, and a chromone derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol at room temperature .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(2-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(2-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The presence of the fluorophenyl group in 1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione imparts unique properties to the compound, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H14FNO3

Molecular Weight

323.3 g/mol

IUPAC Name

1-(2-fluorophenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C19H14FNO3/c1-10-7-8-14-12(9-10)17(22)15-16(11-5-3-4-6-13(11)20)21(2)19(23)18(15)24-14/h3-9,16H,1-2H3

InChI Key

LGQROYYGOSSWDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC=CC=C4F

Origin of Product

United States

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